Cas no 1007840-62-1 ((R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4-(tritylthio)butanoic acid)

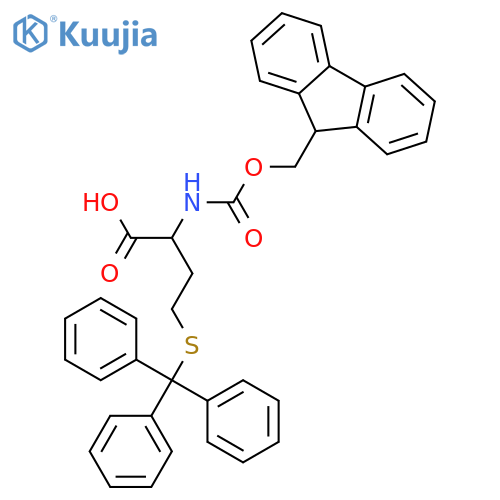

1007840-62-1 structure

商品名:(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4-(tritylthio)butanoic acid

CAS番号:1007840-62-1

MF:C38H33NO4S

メガワット:599.737929105759

MDL:MFCD05663440

CID:892989

PubChem ID:17040134

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4-(tritylthio)butanoic acid 化学的及び物理的性質

名前と識別子

-

- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tritylthio)butanoic acid

- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4-(tritylthio)butanoic acid

- Fmoc-D-HCys(Trt)-OH

- Fmoc-d-hocys(trt)-oh

- FMOC-D-HOMOCYS(TRT)-OH

- FMOC-D-HOMOCYSTEINE(TRT)-OH

- (R)-2-(FMOC-AMINO)-4-TRITYLSULFANYL-BUTYRIC ACID

- (9H-Fluoren-9-yl)MethOxy]Carbonyl D-HomoCys(Trt)-OH

- N-ALPHA-(9-FLUORENYLMETHOXYCARBONYL)-S-TRITYL-D-HOMOCYSTEINE

- N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-trityl-D-homocysteine

- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-(triphenylmethyl)-D-homocysteine

- D-Homocysteine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-(triphenylmethyl)-

- (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-tritylsulfanylbutanoic acid

- (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(triphenylmethyl)sulfanyl]butanoic acid

- AKOS015910256

- E70709

- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-trityl-D-homocysteine

- (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[(triphenylmethyl)sulfanyl]butanoic acid

- SCHEMBL10078354

- N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-trityl-D-homocysteine (Fmoc-D-hCys(Trt)-OH)

- 1007840-62-1

- AS-73054

- MFCD05663440

- CS-0325512

-

- MDL: MFCD05663440

- インチ: InChI=1S/C38H33NO4S/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m1/s1

- InChIKey: FKBGJLDYRSFHBT-PGUFJCEWSA-N

- ほほえんだ: O=C(O)[C@H](NC(OCC1C2=CC=CC=C2C3=CC=CC=C31)=O)CCSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

計算された属性

- せいみつぶんしりょう: 599.21300

- どういたいしつりょう: 599.21302971g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 44

- 回転可能化学結合数: 13

- 複雑さ: 856

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 101Ų

- 疎水性パラメータ計算基準値(XlogP): 8.4

じっけんとくせい

- 密度みつど: 1.256±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: Insuluble (4.7E-6 g/L) (25 ºC),

- PSA: 100.93000

- LogP: 8.48460

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4-(tritylthio)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D775248-1g |

FMOC-D-HOMOCYS(TRT)-OH |

1007840-62-1 | 97% | 1g |

$350 | 2024-06-05 | |

| Key Organics Ltd | AS-73054-0.5G |

(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(triphenylmethyl)sulfanyl]butanoic acid |

1007840-62-1 | >95% | 0.5g |

£532.00 | 2025-02-08 | |

| TRC | R078545-100mg |

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4-(tritylthio)butanoic acid |

1007840-62-1 | 100mg |

$ 185.00 | 2022-06-03 | ||

| abcr | AB259002-1 g |

N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-trityl-D-homocysteine (Fmoc-D-hCys(Trt)-OH); . |

1007840-62-1 | 1g |

€225.00 | 2023-06-22 | ||

| TRC | R078545-50mg |

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4-(tritylthio)butanoic acid |

1007840-62-1 | 50mg |

$ 110.00 | 2022-06-03 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F57960-5g |

FMOC-D-HOMOCYS(TRT)-OH |

1007840-62-1 | 95% | 5g |

¥10860.0 | 2023-09-07 | |

| Key Organics Ltd | AS-73054-0.25g |

(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(triphenylmethyl)sulfanyl]butanoic acid |

1007840-62-1 | >95% | 0.25g |

£330.00 | 2025-02-08 | |

| A2B Chem LLC | AA03502-1g |

Fmoc-d-homocys(trt)-oh |

1007840-62-1 | 95% | 1g |

$198.00 | 2024-04-20 | |

| Ambeed | A367516-5g |

Fmoc-D-HomoCys(Trt)-OH |

1007840-62-1 | 95+% | 5g |

$1323.0 | 2024-08-02 | |

| 1PlusChem | 1P0003BI-100mg |

D-Homocysteine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-(triphenylmethyl)- |

1007840-62-1 | 95% | 100mg |

$83.00 | 2025-02-18 |

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4-(tritylthio)butanoic acid 関連文献

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

1007840-62-1 ((R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4-(tritylthio)butanoic acid) 関連製品

- 71989-28-1(Fmoc-Met-OH)

- 112883-40-6((((9H-Fluoren-9-yl)methoxy)carbonyl)-D-methionine)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1007840-62-1)(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4-(tritylthio)butanoic acid

清らかである:99%

はかる:5g

価格 ($):1191.0